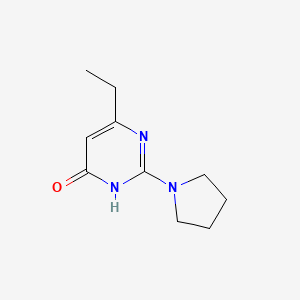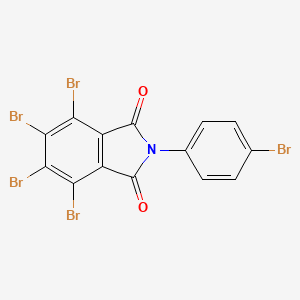
3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide with a suitable alkylating agent. One efficient method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may yield quinazoline-2,4-diol derivatives.
科学的研究の応用
3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, as an enzyme inhibitor, it may block the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
Quinazoline-2,4-dione: Lacks the butan-2-yl group, but shares the quinazoline core structure.
Quinazoline-2,4-diol: Contains hydroxyl groups instead of the dione structure.
2-Phenylquinazoline-4(3H)-one: Contains a phenyl group instead of the butan-2-yl group.
Uniqueness
3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the butan-2-yl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other quinazoline derivatives.
特性
CAS番号 |
5081-88-9 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
3-butan-2-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16) |
InChIキー |
RKAHDENFDWMHKI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493514.png)
![2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)

![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12493534.png)
![2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B12493544.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12493546.png)
![2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine](/img/structure/B12493554.png)
![5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B12493561.png)
![2-Methyl-2-[(naphthalen-1-ylmethyl)amino]propan-1-ol](/img/structure/B12493583.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide](/img/structure/B12493591.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12493597.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493602.png)
